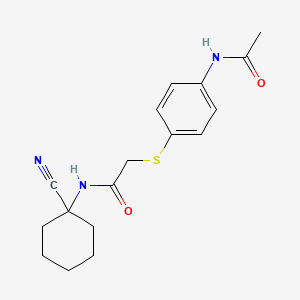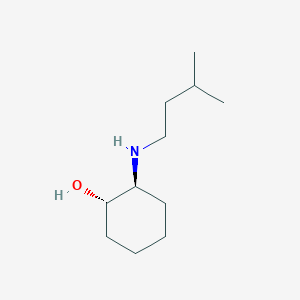
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is a chiral compound with a cyclohexane ring substituted with an isopentylamino group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with isopentylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the isopentylamino group to the cyclohexane ring.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (1S,2S) enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new amine derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted cyclohexylamines.
科学的研究の応用
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Biological Studies: It is investigated for its biological activity and potential therapeutic effects.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,2S)-2-(Isopentylamino)cyclohexan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(Isopentylamino)cyclohexan-1-ol: The enantiomer of the compound with different stereochemistry.
Cyclohexanol: A simpler analog without the isopentylamino group.
Cyclohexanone: The ketone precursor used in the synthesis.
Uniqueness
(1S,2S)-2-(Isopentylamino)cyclohexan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature and the presence of both amino and hydroxyl groups make it a versatile compound in various applications.
特性
分子式 |
C11H23NO |
|---|---|
分子量 |
185.31 g/mol |
IUPAC名 |
(1S,2S)-2-(3-methylbutylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)7-8-12-10-5-3-4-6-11(10)13/h9-13H,3-8H2,1-2H3/t10-,11-/m0/s1 |
InChIキー |
QJWIAQUQHIJBFO-QWRGUYRKSA-N |
異性体SMILES |
CC(C)CCN[C@H]1CCCC[C@@H]1O |
正規SMILES |
CC(C)CCNC1CCCCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


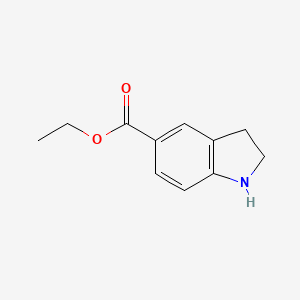
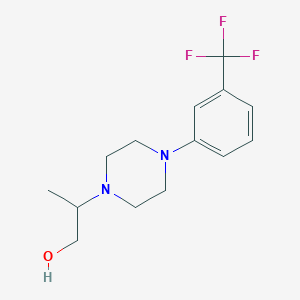

![[(2S)-3,3-dimethylbutan-2-yl]azanium](/img/structure/B13353341.png)


![2,8-Difluoro-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B13353354.png)
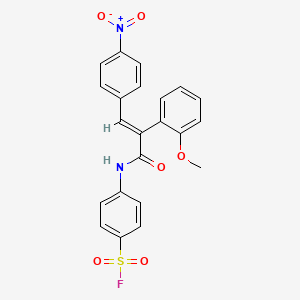
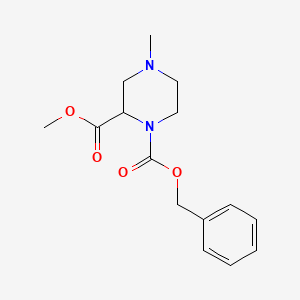
![N-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B13353365.png)
![(3-(4-Methoxybenzyl)-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13353373.png)
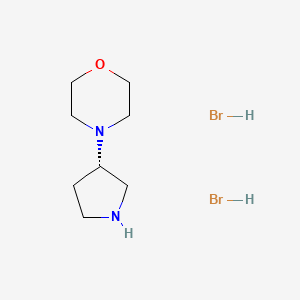
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2,6-dimethoxybenzoate](/img/structure/B13353381.png)
